molecular formula C9H13BrO2 B3840815 2,2-Dimethyl-4-bromoethynyl-tetrahydropyran-4-ole

2,2-Dimethyl-4-bromoethynyl-tetrahydropyran-4-ole

Cat. No.: B3840815
M. Wt: 233.10 g/mol
InChI Key: PNTOQEYPVUYMDE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-bromoethynyl-tetrahydropyran-4-ole is an organic compound with the molecular formula C9H13BrO2 This compound is characterized by the presence of a bromoethynyl group attached to a tetrahydropyran ring, which is further substituted with two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-bromoethynyl-tetrahydropyran-4-ole typically involves the bromination of a suitable precursor, followed by the introduction of the ethynyl group. One common synthetic route includes the following steps:

    Bromination: The precursor compound, 2,2-Dimethyl-tetrahydropyran-4-ole, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction introduces the bromo group at the desired position.

    Ethynylation: The bromo-substituted intermediate is then subjected to a Sonogashira coupling reaction with an ethynylating agent, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as distillation and chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-bromoethynyl-tetrahydropyran-4-ole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of substituted tetrahydropyran derivatives.

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

2,2-Dimethyl-4-bromoethynyl-tetrahydropyran-4-ole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-bromoethynyl-tetrahydropyran-4-ole depends on its specific application. In chemical reactions, the bromo and ethynyl groups play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound interacts with specific enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4-iodoethynyl-tetrahydropyran-4-ole
  • 2,2-Dimethyl-4-chloroethynyl-tetrahydropyran-4-ole
  • 2,2-Dimethyl-4-fluoroethynyl-tetrahydropyran-4-ole

Uniqueness

2,2-Dimethyl-4-bromoethynyl-tetrahydropyran-4-ole is unique due to the presence of the bromoethynyl group, which imparts distinct reactivity and properties compared to its halogenated analogs The bromo group is a versatile leaving group, making the compound suitable for various substitution reactions

Properties

IUPAC Name

4-(2-bromoethynyl)-2,2-dimethyloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO2/c1-8(2)7-9(11,3-5-10)4-6-12-8/h11H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTOQEYPVUYMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(C#CBr)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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